molecular formula C19H19N5O2 B2409628 (4-((1H-imidazol-1-yl)methyl)phenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034390-47-9

(4-((1H-imidazol-1-yl)methyl)phenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone

Cat. No.: B2409628
CAS No.: 2034390-47-9
M. Wt: 349.394
InChI Key: VSFRBYXBHUXSOM-UHFFFAOYSA-N
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Description

(4-((1H-Imidazol-1-yl)methyl)phenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone is a sophisticated synthetic compound designed for research applications. Its molecular structure incorporates both an imidazole ring and a pyrimidine moiety, heterocyclic frameworks that are prevalent in medicinal chemistry and are frequently investigated for their potential to modulate biological targets such as protein kinases . The compound's design suggests potential as a key intermediate or building block in the synthesis of more complex molecules for pharmaceutical development. Protein kinase inhibitors represent a major class of therapeutic agents, with over 70 approved by the USFDA, primarily for oncology and inflammatory diseases, highlighting the significance of this research area . The structural features of this compound, including the pyrrolidine linker, are commonly employed to fine-tune properties like molecular geometry and solubility. This reagent is provided exclusively for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the product's Safety Data Sheet (SDS) for proper handling, storage, and disposal information. Please note that this product is for research use only.

Properties

IUPAC Name

[4-(imidazol-1-ylmethyl)phenyl]-(3-pyrimidin-4-yloxypyrrolidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c25-19(16-3-1-15(2-4-16)11-23-10-8-21-14-23)24-9-6-17(12-24)26-18-5-7-20-13-22-18/h1-5,7-8,10,13-14,17H,6,9,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSFRBYXBHUXSOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=NC=C2)C(=O)C3=CC=C(C=C3)CN4C=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-((1H-imidazol-1-yl)methyl)phenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone , also referred to as a pyrrolidine-based derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H22N4O Molecular Formula \text{C}_{19}\text{H}_{22}\text{N}_4\text{O}\quad \text{ Molecular Formula }

This compound features an imidazole ring, a pyrimidine moiety, and a pyrrolidine ring, which contribute to its biological properties. The presence of these heterocycles is significant for interactions with biological targets.

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties. For instance, derivatives containing imidazole and pyrimidine rings have been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study highlighted that imidazole-containing compounds can act as inhibitors of protein kinases involved in cancer progression .

Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of specific enzymes. For example, imidazole derivatives are known to inhibit lipoxygenase (LOX) enzymes, which are implicated in inflammatory processes and cancer. A related compound demonstrated significant inhibition of 5-lipoxygenase with a half-maximal inhibitory concentration (IC50) in the low micromolar range .

Antimicrobial Activity

There is emerging evidence that compounds with similar structures possess antimicrobial properties. The presence of the imidazole moiety is particularly noted for its broad-spectrum antimicrobial activity against various pathogens. This suggests that the target compound may also exhibit similar effects, warranting further investigation into its potential as an antimicrobial agent.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications on the imidazole and pyrimidine rings can significantly influence potency and selectivity. For example:

  • Substituents on the Imidazole Ring : Alterations can enhance binding affinity to target enzymes or receptors.
  • Pyrimidine Modifications : Changes in the substituents on the pyrimidine ring can affect solubility and bioavailability.

Case Study 1: Anticancer Activity

A recent study evaluated a series of imidazole-pyridine derivatives, including those similar to our target compound, demonstrating their ability to inhibit tumor growth in xenograft models. The study reported a significant reduction in tumor size compared to controls, suggesting promising anticancer potential .

Case Study 2: Enzyme Inhibition

Another research effort focused on the enzyme inhibition profile of related compounds against 5-lipoxygenase. The study found that specific modifications led to enhanced inhibitory activity and reduced side effects compared to earlier derivatives .

Data Tables

Biological ActivityRelated CompoundIC50 (µM)Reference
5-Lipoxygenase InhibitionCJ-12,9180.5
Anticancer Activity (Xenograft Model)Imidazole Derivative0.3
Antimicrobial ActivityVarious Imidazoles1.0 - 10.0

Scientific Research Applications

Biological Applications

2.1 Anticancer Activity

Research has indicated that compounds with imidazole and pyrimidine structures exhibit significant anticancer properties. For instance, derivatives of imidazole have been shown to inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. A study demonstrated that similar compounds could act as inhibitors of the fibroblast growth factor receptor tyrosine kinases, which are implicated in various cancers .

2.2 Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Studies on related imidazole derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli . The presence of the pyrimidine moiety may enhance this activity through synergistic effects.

2.3 Neuroprotective Effects

Recent investigations into the neuroprotective effects of imidazole derivatives have highlighted their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. Such properties make them candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Synthetic Methodologies

The synthesis of (4-((1H-imidazol-1-yl)methyl)phenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone can be achieved through several methods:

3.1 Multi-step Synthesis

A common approach involves the multi-step synthesis starting from commercially available precursors. The initial steps typically involve the formation of the imidazole ring followed by the introduction of the pyrimidine and pyrrolidine components through nucleophilic substitution reactions.

3.2 Green Chemistry Approaches

Recent advancements emphasize green chemistry techniques to synthesize such compounds with reduced environmental impact. Methods utilizing microwave-assisted synthesis or solvent-free reactions are being explored to enhance yield and efficiency while minimizing waste .

Case Study: Anticancer Efficacy

A notable study investigated the anticancer efficacy of a related compound in vitro against various cancer cell lines, including breast and lung cancer cells. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutics .

Case Study: Antimicrobial Testing

In another study, derivatives were tested against a panel of bacterial strains using the agar disc diffusion method. Results showed significant inhibition zones for several derivatives, suggesting potential as broad-spectrum antimicrobial agents .

Tables

Application AreaDescriptionReferences
Anticancer ActivityInhibits tumor growth via receptor tyrosine kinase inhibition
Antimicrobial PropertiesEffective against MRSA and E. coli
Neuroprotective EffectsModulates neurotransmitter systems; potential for neurodegenerative diseases

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